Isokotanin B
Overview
Description
Isokotanin B is a bicoumarin compound isolated from the sclerotia of the fungus Aspergillus alliaceus. It is known for its unique chemical structure and biological activities. The molecular formula of this compound is C23H20O8, and it has a molecular weight of 424.40 g/mol .
Scientific Research Applications
Isokotanin B has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of bicoumarins and their chemical properties.
Mechanism of Action
Target of Action
Isokotanin B is a metabolite of bicoumarin isolated from the sclerotia of Aspergillus alliaceus It has been reported to show activity against the corn earworm helicoverpa zea and the dried fruit beetle carpophilus hemipterus .
Mode of Action
Its activity against certain pests suggests that it may interact with biological systems in these organisms to exert its effects .
Pharmacokinetics
They influence how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is eliminated .
Result of Action
Its reported activity against certain pests suggests that it may have significant effects at the molecular and cellular level in these organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Isokotanin B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit activity against the corn earworm Helicoverpa zea and the dried fruit beetle Carpophilus hemipterus . The compound interacts with metabolic enzymes and proteases, influencing their activity and potentially inhibiting or activating specific biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human colon adenocarcinoma cell lines (Caco-2), this compound has been used to estimate in vivo drug permeability due to its morphological and functional similarities to the human intestinal epithelium . This suggests that this compound can impact cellular processes related to drug absorption and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, altering their activity and influencing various biochemical pathways . These interactions can lead to changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the growth of certain insects . At higher doses, this compound may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence the production and degradation of specific metabolites, affecting overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isokotanin B involves complex organic reactions. One of the methods includes the use of metal- and enzyme-catalyzed reactions. A notable synthetic route involves the Miyaura-Suzuki homocoupling reaction, which is facilitated by Buchwald’s precatalyst PdG4SPhos and SPhos in low loadings. This reaction is followed by an enzymatic kinetic resolution using Candida rugosa lipase to achieve enantioselective hydrolysis of biphenyl dipropionate .
Industrial Production Methods
The extraction process involves culturing the fungus and isolating the compound through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Isokotanin B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Comparison with Similar Compounds
Isokotanin B is compared with other bicoumarins such as Isokotanin A and Isokotanin C. These compounds share similar structural features but differ in their biological activities and chemical properties. This compound is unique due to its specific activity against certain insects and its distinct chemical structure .
List of Similar Compounds
- Isokotanin A
- Isokotanin C
- Other bicoumarins isolated from Aspergillus alliaceus
Properties
IUPAC Name |
6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGEKKETJXWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017787 | |
Record name | Isokotanin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154160-09-5 | |
Record name | Isokotanin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Isokotanin B differ from its regioisomer, Isokotanin A?
A2: While the research paper does not provide a detailed structural illustration of this compound, it emphasizes that it is a regioisomer of Isokotanin A []. This implies that both compounds share the same molecular formula but differ in the arrangement of their functional groups. Further structural elucidation was achieved using NMR techniques such as selective INEPT, HMQC, and NOESY, along with chemical interconversions [].
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